Product packaging for 2-Spiro[2.5]octan-8-ylacetic acid(Cat. No.:CAS No. 1369247-40-4)

2-Spiro[2.5]octan-8-ylacetic acid

Cat. No.: B2513845
CAS No.: 1369247-40-4
M. Wt: 168.236
InChI Key: UVGYXWURMXQGRZ-UHFFFAOYSA-N
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Description

2-Spiro[2.5]octan-8-ylacetic Acid is a chemical building block designed for advanced research and development, incorporating the unique spiro[2.5]octane architecture. This scaffold is characterized by its three-dimensional complexity and high fraction of sp3-hybridized carbons, making it highly valuable for the exploration of three-dimensional chemical space in drug discovery and medicinal chemistry . The spiro[2.5]octane core provides structural rigidity, which allows for the precise spatial placement of functional groups and substituents. This enables researchers to conduct incremental and controlled investigations into the relationship between molecular structure and biological activity . Compounds based on this and related spirocyclic scaffolds are intended for the creation of screening libraries to identify new biologically active molecules . The spiro[2.5]octane structure is also recognized as a valuable mechanistic probe in chemical research, for instance, in studies investigating C-H bond oxygenation reactions catalyzed by metal complexes . Furthermore, derivatives of the spiro[2.5]octane structure have been identified as constituents in phytochemical analyses of plants with investigated biological properties, underscoring the broader relevance of this structural motif in natural product-inspired research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B2513845 2-Spiro[2.5]octan-8-ylacetic acid CAS No. 1369247-40-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-spiro[2.5]octan-8-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9(12)7-8-3-1-2-4-10(8)5-6-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGYXWURMXQGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2)C(C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 Spiro 2.5 Octan 8 Ylacetic Acid and Analogues

Retrosynthetic Analysis of Spiro[2.5]octane-Acetic Acid Frameworks

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For the 2-Spiro[2.5]octan-8-ylacetic acid framework, a primary disconnection can be made at the acetic acid side chain, suggesting its introduction at a later stage. This simplifies the core challenge to the construction of a functionalized spiro[2.5]octane precursor. Further disconnections of the spiro[2.5]octane core itself can envision several strategic approaches. One common strategy involves the formation of the cyclopropane (B1198618) ring onto a pre-existing cyclohexane (B81311) derivative. Alternatively, the cyclohexane ring can be constructed around a cyclopropane-containing starting material. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Key Approaches to Spiro[2.5]octane Core Construction

The construction of the spiro[2.5]octane core is the cornerstone of synthesizing this compound and its analogues. Several key methodologies have been developed to achieve this, each with its own advantages and limitations.

Cyclopropane Ring Formation in Spiro[2.5]octane Systems

The formation of the three-membered cyclopropane ring is a critical step in many synthetic routes towards spiro[2.5]octane derivatives. rsc.org The unique strain and reactivity of the cyclopropane ring make it a valuable component in medicinal chemistry and materials science. rsc.org

One prominent method for cyclopropane ring formation is the Michael Initiated Ring Closure (MIRC) reaction. rsc.orgrsc.org This versatile and efficient method can generate cyclopropane rings with high enantioselectivity. rsc.orgrsc.org The process involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular cyclization.

Another widely used technique is the decomposition of diazo compounds catalyzed by transition metals. rsc.org This method involves the reaction of a diazoalkane with a late transition metal catalyst to generate a metal carbenoid, which then transfers to an alkene to form the cyclopropane ring. rsc.org

The Corey-Chaykovsky cyclopropanation is another valuable tool. This reaction utilizes a sulfonium (B1226848) ylide to convert a carbonyl group into a cyclopropane ring. For instance, the condensation of 1,3-indanedione with a protected salicylaldehyde, followed by treatment with dimethylsulfoxonium methylide, has been used to synthesize donor-acceptor cyclopropanes. mdpi.com

Cyclohexane Ring Annulation Strategies

The construction of the six-membered cyclohexane ring, or annulation, is another key strategy for assembling the spiro[2.5]octane framework. The Robinson annulation is a classic and powerful method for forming a six-membered ring. wikipedia.org This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation to create an α,β-unsaturated ketone within a cyclohexane ring. wikipedia.org While broadly applicable, the initial Michael adduct is often isolated before cyclization to prevent side reactions. wikipedia.org

Wittig Reaction and Michael/Claisen Condensations in Spiro[2.5]octane Synthesis

The Wittig reaction is a fundamental tool in organic synthesis for converting aldehydes and ketones into alkenes. researchgate.netnumberanalytics.commasterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction, which utilizes a phosphonium (B103445) ylide, is highly predictable and allows for the construction of specific geometric isomers. researchgate.net In the context of spiro[2.5]octane synthesis, the Wittig reaction can be employed to introduce exocyclic double bonds that can be further functionalized or to build up the carbon skeleton prior to cyclization. For example, a four-step synthesis of spiro[2.5]octane-5,7-dione has been described that utilizes a Wittig reaction as a key step. google.com

Michael additions are conjugate additions of nucleophiles to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com This reaction is crucial in forming the 1,5-dicarbonyl relationship often found in precursors to cyclic systems. youtube.com Weaker nucleophiles tend to favor the 1,4-addition characteristic of the Michael reaction. youtube.com

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. numberanalytics.comnumberanalytics.commasterorganicchemistry.comnih.govlibretexts.org This reaction is instrumental in synthesizing β-keto esters, which are versatile intermediates in organic synthesis. masterorganicchemistry.comlibretexts.org An intramolecular version of this reaction, known as the Dieckmann condensation, is particularly useful for forming five- or six-membered rings. masterorganicchemistry.com A process for preparing spiro[2.5]octane-5,7-dione utilizes Claisen condensation conditions. google.com

Palladium-Catalyzed Spirocyclization and C-H Activation Pathways

Modern synthetic methods have introduced powerful palladium-catalyzed reactions for the construction of spirocyclic systems. Palladium-catalyzed spirocyclization offers an efficient route to these complex architectures. For instance, a tandem Narasaka-Heck/C-H activation reaction catalyzed by palladium has been developed to synthesize highly strained spirocyclobutane-pyrrolines. nih.gov This transformation proceeds through the activation of a δ-C-H bond by an in situ generated σ-alkyl-Pd(II) species. nih.gov

C-H activation has emerged as a highly efficient and atom-economical strategy for forming new bonds. rsc.org Transition-metal-catalyzed C-H activation reactions have been creatively applied to the synthesis of spirocyclic compounds. rsc.org These reactions can utilize various coupling partners like alkynes, diazo compounds, and alkenes to construct diverse spirocyclic scaffolds. rsc.org Rhodium(III)-catalyzed C-H activation/annulation has been used to access CF3-containing spiro-[indene-proline] derivatives. nih.gov

Introduction of the Acetic Acid Moiety

Ester Hydrolysis for Carboxylic Acid Formation

The final step in many synthetic routes to this compound is the conversion of a corresponding ester precursor into the desired carboxylic acid. This is typically achieved through hydrolysis, a reaction that splits the ester bond using water. libretexts.org The process can be catalyzed by either an acid or a base, with basic hydrolysis, also known as saponification, being a common and effective method. masterorganicchemistry.comucalgary.ca

In a typical basic hydrolysis mechanism, a hydroxide (B78521) ion (e.g., from sodium hydroxide, NaOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. ucalgary.ca This addition forms a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide group (RO⁻) as the leaving group. ucalgary.ca In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the alkoxide or another base equivalent to form a stable carboxylate salt. masterorganicchemistry.com A final acidification step during the workup is required to neutralize the carboxylate and yield the final carboxylic acid product. masterorganicchemistry.comucalgary.ca This reaction is effectively irreversible because the final deprotonation step drives the equilibrium forward. masterorganicchemistry.com

For instance, a general synthesis of spiro[2.5]octane-5-carboxylic acid involves a final hydrolysis step where the nitrile precursor is refluxed in an alkaline solution, such as sodium hydroxide in ethanol (B145695) and water, followed by acidification to yield the carboxylic acid. google.com

Table 1: Comparison of Hydrolysis Conditions

Catalyst Type Conditions Key Features Reversibility
Acid Excess water, strong acid catalyst (e.g., H₂SO₄), heat. libretexts.orglibretexts.org The reverse of Fischer esterification. libretexts.orgmasterorganicchemistry.com Reversible; does not go to completion. libretexts.orglibretexts.org

| Base (Saponification) | Aqueous base (e.g., NaOH, KOH), heat. ucalgary.ca | The base is a reactant, not just a catalyst. libretexts.org | Irreversible; goes to completion. libretexts.org |

Alkylation Reactions for Acetic Acid Side Chain Elaboration

Introducing the acetic acid side chain onto the spiro[2.5]octane skeleton is a critical step that often involves alkylation. This strategy typically requires the formation of a nucleophilic carbon on the spiro-cycle, which then reacts with an electrophile that contains the acetic acid group or a precursor to it (like a haloacetate).

One approach involves the alkylation of a pre-formed spiro[2.5]octane core. For example, a synthetic route to a derivative, spiro[2.5]octane-5-carboxylate methyl ester, was reported to proceed via the alkylation of a thioether with bromopropylene, followed by oxidation and a Diels-Alder cyclization. google.com While complex, this highlights the principle of adding carbon chains to the ring system.

A more direct method can be envisioned by generating an enolate from a spiro[2.5]octanone intermediate. The ketone's alpha-proton can be removed by a strong base like lithium diisopropylamide (LDA) to form a nucleophilic enolate. This enolate can then react with an electrophile such as ethyl bromoacetate (B1195939) in a nucleophilic substitution reaction to attach the acetic acid ester side chain. Subsequent hydrolysis of the ester, as described in the previous section, would yield the final product.

Stereoselective Synthesis of Spiro[2.5]octane Acetic Acid Derivatives

The creation of spiro[2.5]octane acetic acid derivatives with specific stereochemistry presents a significant challenge due to the potential for multiple stereocenters. uniroma1.it Achieving high stereoselectivity is crucial for applications where a single enantiomer or diastereomer is required. Organocatalysis has emerged as a powerful tool for these transformations.

For example, highly stereoselective methods have been developed for synthesizing complex spiro-polycyclic oxindoles, which, while structurally different, demonstrate relevant principles. uniroma1.it These syntheses can create multiple contiguous stereogenic centers with excellent control over the stereochemical outcome (>99:1 diastereomeric ratio and up to 92% enantiomeric excess). uniroma1.it Such strategies often employ sequential reactions, like a Michael addition followed by a domino Michael/aldol sequence, catalyzed by chiral organocatalysts such as L-proline derivatives or bipyrrolidine salts in conjunction with a base like DBU. uniroma1.itnih.gov

Applying this logic to spiro[2.5]octane derivatives, a potential stereoselective synthesis could involve:

Chiral Catalysts: Using a chiral catalyst to guide the formation of the spirocyclic ring system itself, setting the stereochemistry early in the synthesis.

Asymmetric Alkylation: Employing a chiral auxiliary on a spiro[2.5]octanone intermediate to direct the alkylation step, where the acetic acid side chain is introduced, to one face of the molecule.

These advanced methods allow for the construction of structurally complex molecules from simple starting materials in a highly atom-economical and stereocontrolled manner. uniroma1.itnih.gov

Process Optimization and Scalability Considerations for Spiro[2.5]octane Acetic Acid Production

Transitioning a synthetic route from a laboratory setting to a larger, industrial scale requires careful process optimization to ensure efficiency, cost-effectiveness, and safety. researchgate.netgoogle.com For spiro[2.5]octane derivatives, several key factors must be considered.

A primary goal in process optimization is the avoidance of purification methods that are not practical for large quantities, such as flash chromatography. google.com Syntheses that yield high-purity products through simple filtration and washing are highly desirable. google.com For example, a developed protocol for spiro[2.5]octane-5,7-dione was specifically designed to avoid column chromatography in each step, making it readily scalable. researchgate.net

Key Optimization Strategies:

Reagent Selection: Replacing hazardous or expensive reagents with safer, more economical alternatives is critical. For instance, moving away from sodium hydride, which is common in lab-scale reactions, is often necessary for pilot or manufacturing-scale processes. google.com

Solvent Choice: The use of uncommon or environmentally detrimental organic solvents like o-dichlorobenzene should be minimized in favor of more practical options. google.com

Reaction Conditions: Optimizing temperature, pressure, and reaction times can significantly improve yield and reduce the formation of byproducts. Modern industrial processes, such as the Cativa process for acetic acid production, use advanced catalysts (e.g., iridium-based) to increase reaction speed and minimize side reactions. researchgate.net

Telescoping Reactions: Combining multiple synthetic steps into a single "one-pot" process without isolating intermediates can dramatically increase efficiency by saving time, materials, and resources. rsc.org

A patent for the synthesis of spiro[2.5]octane-5,7-dione highlights a scalable process starting from (1-cyanomethyl-cyclopropyl)-acetonitrile, proceeding through hydrolysis, cyclization, and reaction with an alcohol. google.com This demonstrates a multi-step synthesis designed with scalability in mind.

Table 2: Scalability Comparison of Synthetic Methods

Method Advantages Disadvantages for Scale-Up Reference
Chromatography-based Purification High purity on a small scale. Not practical for large quantities; high solvent usage. google.com
Chromatography-Free Protocol Readily scalable; reduced solvent waste and cost. May require more rigorous reaction optimization to ensure purity. researchgate.net
Use of NaH / o-dichlorobenzene Effective on a laboratory scale. Not ideal for pilot or manufacturing scale due to safety and handling concerns. google.com

| Multi-step, One-Pot Synthesis | High efficiency; reduced waste and cost. | Can be challenging to optimize all reaction steps in a single pot. | rsc.org |

Advanced Structural Characterization and Elucidation of 2 Spiro 2.5 Octan 8 Ylacetic Acid Derivatives

Spectroscopic Analysis for Structure Confirmation

Spectroscopic methods provide a wealth of information regarding the connectivity, chemical environment, and stereochemistry of 2-Spiro[2.5]octan-8-ylacetic acid derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For derivatives of this compound, both ¹H and ¹³C NMR provide critical data for confirming the spiro[2.5]octane framework and the substitution pattern.

In the ¹H NMR spectrum, the protons of the cyclopropane (B1198618) ring typically appear in the upfield region (approximately 0.3-0.8 ppm), a characteristic feature of this strained three-membered ring. The protons on the cyclohexane (B81311) ring exhibit more complex splitting patterns in the range of 1.0-2.5 ppm, with their chemical shifts and coupling constants being highly dependent on their axial or equatorial orientation. The protons of the acetic acid moiety (CH₂COOH) would be expected to resonate at around 2.2-2.6 ppm for the methylene (B1212753) group and a broad singlet for the carboxylic acid proton, which can appear over a wide chemical shift range (typically >10 ppm) or may undergo exchange with deuterated solvents.

The ¹³C NMR spectrum is equally informative. The spiro carbon atom, being a quaternary center, typically shows a signal around 20-30 ppm. The carbons of the cyclopropane ring are also found in the upfield region (approximately 10-25 ppm). The carbons of the cyclohexane ring resonate in the range of 20-40 ppm, while the methylene carbon of the acetic acid group would appear around 40-45 ppm, and the carbonyl carbon would be significantly downfield (around 170-180 ppm).

A structural and conformational analysis of related 1-oxaspiro[2.5]octane derivatives has demonstrated the sensitivity of both proton and carbon chemical shifts to the steric and electronic effects of substituents on the six-membered ring. nih.gov These parameters are crucial for determining the relative configuration and preferred conformations of the molecule. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Spiro[2.5]octane Derivative Note: This table presents expected chemical shift ranges for a generic this compound derivative based on known data for similar spirocyclic systems. Actual values may vary depending on the specific substitution and solvent.

Atom/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Cyclopropane CH₂0.3 - 0.810 - 25
Cyclohexane CH₂1.0 - 2.520 - 40
Spiro C-20 - 30
CH₂COOH2.2 - 2.640 - 45
COOH>10 (broad)170 - 180

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₆O₂), HRMS would provide a highly precise mass measurement, allowing for the unambiguous confirmation of its molecular formula. This technique is particularly useful in distinguishing between isomers and compounds with similar nominal masses. The exact mass can be calculated and compared to the experimentally determined value, typically with a mass accuracy of less than 5 ppm.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Molecular Formula Calculated Exact Mass (m/z) Ionization Mode Expected Adduct
C₁₀H₁₆O₂168.11503ESI+[M+H]⁺, [M+Na]⁺
C₁₀H₁₆O₂168.11503ESI-[M-H]⁻

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. nih.gov Since this compound possesses a chiral center at the spiro atom (and potentially others depending on substitution), its enantiomers will produce mirror-image ECD spectra.

The application of ECD to assign the absolute configuration involves comparing the experimentally measured spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., R or S). A good match between the experimental and calculated spectra allows for the confident assignment of the absolute stereochemistry of the molecule. The Cotton effects observed in the ECD spectrum, which are the differential absorption of left and right circularly polarized light, are highly sensitive to the spatial arrangement of the chromophores within the chiral molecule. encyclopedia.pub While the carboxylic acid group is a relatively weak chromophore, its interaction with the chiral spirocyclic framework can give rise to a distinct ECD signature.

Table 3: Hypothetical Electronic Circular Dichroism (ECD) Data for an Enantiomer of a this compound Derivative Note: The signs and wavelengths of the Cotton effects are illustrative and would need to be confirmed by experimental measurement and theoretical calculation.

Wavelength (nm) Δε (M⁻¹cm⁻¹) Transition Inferred Absolute Configuration
~210+2.5n → π* (carbonyl)R (hypothetical)
~240-1.8π → π* (carbonyl)R (hypothetical)

X-ray Crystallography for Solid-State Structure Determination

Table 4: Representative X-ray Crystallographic Parameters for a Spirocyclic Compound Note: This table provides an example of the type of data obtained from an X-ray crystal structure analysis. The values are for a representative spiro compound and not specifically for this compound.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)105.2
Volume (ų)1305.4
Z4

Conformational Analysis and Stereochemical Considerations within the Spiro[2.5]octane System

The spiro[2.5]octane framework is a conformationally rich system. The cyclohexane ring can adopt several conformations, with the chair form being the most stable. The presence of the spiro-fused cyclopropane ring introduces significant steric and electronic constraints that influence the conformational equilibrium of the six-membered ring.

NMR studies on derivatives such as spiro[2.5]octan-6-ol have shown that the cyclohexane ring undergoes inversion between two chair conformations. doi.org The energy barrier for this ring inversion can be determined by variable-temperature NMR experiments. The orientation of substituents on the cyclohexane ring (axial vs. equatorial) will have a significant impact on the conformational preference. For this compound, the acetic acid group at the C8 position can exist in either an axial or equatorial position. The preferred conformation will be the one that minimizes steric interactions.

Furthermore, the spirocyclic nature of the molecule can lead to axial chirality, even in the absence of traditional chiral centers with four different substituents. wikipedia.org The relative orientation of the two rings creates a chiral axis, and if the substitution pattern prevents ring inversion or leads to non-superimposable mirror images, the molecule will be chiral.

Table 5: Key Conformational and Stereochemical Features of the Spiro[2.5]octane System

Feature Description
Cyclohexane ConformationPredominantly chair, with the possibility of boat and twist-boat conformations.
Ring InversionThe cyclohexane ring can flip between two chair conformers.
Substituent OrientationSubstituents can be in either axial or equatorial positions, with the equatorial position generally being more stable for bulky groups.
ChiralityThe spiro center is a source of chirality. Axial chirality can also be present depending on the substitution pattern.

Computational and Theoretical Investigations of 2 Spiro 2.5 Octan 8 Ylacetic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure and energetic properties of a molecule. These calculations can predict molecular orbital energies, charge distribution, and thermodynamic stability.

While specific DFT studies on 2-Spiro[2.5]octan-8-ylacetic acid are not prominent in the reviewed literature, the methodologies are well-established. For instance, investigations into other complex molecules, such as fullerene encapsulations, utilize DFT methods like the M06-2X functional with a 6-31+G* basis set to compute properties like encapsulation energy and vibrational frequencies. mdpi.com Such an approach for this compound would involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

From this optimized structure, key electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, DFT can generate a map of the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing clues about how the molecule might interact with other chemical species.

Table 1: Representative DFT Calculation Parameters

ParameterExample from Theoretical StudiesPurpose
Functional M06-2X mdpi.comApproximates the exchange-correlation energy in DFT.
Basis Set 6-31+G* mdpi.comDefines the set of functions used to build molecular orbitals.
Key Outputs HOMO/LUMO Energies, MEP, Vibrational Frequencies mdpi.comDescribe electronic properties, reactivity, and thermodynamic stability.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational landscapes. This is especially important for flexible molecules like this compound, where the cyclohexane (B81311) ring can adopt various conformations.

A study on the closely related compound, 1-oxaspiro[2.5]octane, using MD simulations combined with principal component analysis, revealed a complex conformational space. rsc.org The investigation identified eight distinct conformers, with two chair-like structures being the most predominant at room temperature. rsc.org It was found that chair conformations where the epoxide ring's oxygen atom was in a pseudo-axial position exhibited less strain. rsc.org

Applying this understanding to this compound, one can infer that its cyclohexane ring likely exists in a dynamic equilibrium between multiple conformers, primarily low-energy chair forms. The orientation of the acetic acid substituent (axial vs. equatorial) would significantly impact the stability of these conformers. MD simulations can quantify the energy barriers between these states and determine their relative populations, which is crucial for understanding how the molecule presents itself for interaction with biological targets.

Table 2: Conformational Analysis of the Analogous 1-Oxaspiro[2.5]octane rsc.org

Conformer TypePredominanceKey Finding
Chair-likeHigh (Two conformers are predominant)Lower strain when epoxide oxygen is pseudo-axial.
Boat/Twist-boatLowHigher energy intermediates between chair forms.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

Although docking studies specifically featuring this compound are not detailed in the available literature, research on analogous structures provides significant insights. For example, a series of spiro-compounds were identified as inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid metabolism. researchgate.net In another study, the biotransformation product of acanthoic acid was docked against superoxide (B77818) dismutase 1 (SOD1), suggesting it as a possible biological target. nih.gov These studies demonstrate that spiro-containing molecules can fit into the active sites of various enzymes, forming key interactions like hydrogen bonds and hydrophobic contacts.

A hypothetical docking study of this compound would involve screening it against a library of protein structures. The carboxylic acid group would be a prime candidate for forming hydrogen bonds with amino acid residues like arginine, lysine, or serine in a protein's active site. The rigid spiro[2.5]octane scaffold would explore hydrophobic pockets, and its specific conformation would determine the quality of the fit. The docking score, an estimation of binding affinity, would then be used to rank potential protein targets for further experimental validation.

Table 3: Potential Protein Targets for Structurally Related Compounds

Compound TypePotential Protein TargetSignificance of TargetReference
Spiro-derivativesAcetyl-CoA Carboxylase (ACC)Metabolic syndrome researchgate.net
Diterpene Acetic AcidSuperoxide Dismutase 1 (SOD1)Antioxidant activity nih.gov
Indole-fused Acid DerivativesGRP78 and IRE1Skin melanoma nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity. These models are powerful predictive tools in drug design, allowing for the estimation of a new molecule's activity before it is synthesized.

The development of a QSAR model involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of compounds with known activities. Statistical methods are then used to build a regression model. For spiro-compounds, a 3D-QSAR study on ACC inhibitors was successfully developed. researchgate.net This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. researchgate.net The resulting models showed good statistical reliability, with high squared correlation coefficients (r²) and cross-validated coefficients (q²). researchgate.net

For this compound, a QSAR model could predict its potential activity against a specific target, assuming a dataset of structurally similar compounds with measured activities is available. The model could reveal which structural features are most important for activity. For instance, the CoMFA and CoMSIA contour maps from the ACC inhibitor study indicated that bulky, electropositive groups at one position and hydrophilic groups at another were favorable for inhibitory activity. researchgate.net Such insights are invaluable for guiding the design of more potent analogs.

Table 4: Statistical Results for a 3D-QSAR Model of Spiro-Derivative ACC Inhibitors researchgate.net

Modelq² (Cross-validated)r² (Non-validated)Predictive Ability
CoMFA 0.6250.927Good
CoMSIA 0.7790.937Good

Theoretical Insights into Reaction Mechanisms

Computational chemistry, particularly DFT, is also used to explore the pathways of chemical reactions, calculate activation energies, and identify transition states. This provides a deep understanding of reaction mechanisms that can be difficult to probe experimentally.

While a specific mechanistic study for reactions involving this compound was not found, theoretical studies on the formation of other complex cyclic systems serve as a strong precedent. For example, DFT calculations were used to elucidate the mechanism for the enantioselective construction of aza-bicyclo[3.2.1]octane skeletons. acs.org The calculations provided evidence for a specific "palladacyclobutenization-protonolysis" sequence, mapping out the energy landscape of the reaction and identifying the key chirality-determining step. acs.org

A similar theoretical approach could be applied to understand the synthesis or reactivity of this compound. For instance, calculations could model the cyclopropanation reaction that forms the spiro[2.5]octane core or investigate the reactivity of the carboxylic acid group in various chemical transformations. These theoretical insights can help optimize reaction conditions, predict potential byproducts, and design novel synthetic routes.

Structure Activity Relationship Sar Studies of Spiro 2.5 Octane Acetic Acid Analogues

Influence of Spiro[2.5]octane Core Geometry on Biological Recognition

The spiro[2.5]octane core, a unique structural motif, imparts a distinct three-dimensional geometry that significantly influences how these molecules are recognized by biological systems. This rigid framework, composed of a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring at a single carbon atom, creates a defined spatial arrangement of substituents. nih.govnih.gov This fixed orientation is crucial for binding to specific biological targets, such as protein receptors and enzymes.

The inherent rigidity of the spirocyclic system reduces the number of possible conformations the molecule can adopt. mdpi.com This pre-organization of the molecule into a bioactive conformation can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing binding affinity.

Role of the Acetic Acid Functional Group in Molecular Interactions

The acetic acid moiety (-CH2COOH) is a key functional group in these analogues, playing a pivotal role in their molecular interactions. The carboxylic acid group (-COOH) is a versatile hydrogen bond donor and acceptor, allowing it to form strong interactions with amino acid residues in protein binding sites. quora.comdoubtnut.comquora.com These interactions are often critical for anchoring the molecule within the binding pocket and for initiating the biological response.

Impact of Substituent Variations on Ligand Efficiency and Selectivity

Modifying the substituents on the spiro[2.5]octane ring system is a common strategy to optimize the ligand efficiency and selectivity of these analogues. Even minor alterations to the substituents can have a profound effect on the molecule's biological activity.

For instance, the introduction of different functional groups can alter the electronic properties, steric profile, and hydrogen bonding capacity of the molecule. These changes, in turn, can affect how the ligand interacts with its target, potentially leading to increased potency or improved selectivity for a specific receptor subtype. researchgate.netresearchgate.net

A study on spirooxindole analogs, which share the spirocyclic feature, demonstrated that different substituents led to varying levels of acetylcholinesterase inhibitory activity. researchgate.net This highlights the importance of substituent choice in fine-tuning the biological profile of spiro compounds.

Compound Analogue Observed Activity Reference
Spirooxindole analogue 3lHigh antioxidant and free radical scavenging activities researchgate.net
Spirooxindole analogues 5, 6, and 7Acetylcholinesterase inhibitory activity researchgate.net
2-anilinophenylacetic acidsInhibition of cyclooxygenase enzyme activity researchgate.net

Conformational Rigidity and Entropy Considerations in Spiro Systems

The conformational rigidity of the spiro[2.5]octane framework is a defining characteristic with significant implications for its interaction with biological targets. mdpi.com This rigidity reduces the conformational entropy of the molecule in its unbound state. nih.gov

Mechanistic Studies of Biological Interactions of Spiro 2.5 Octane Acetic Acid Derivatives

Enzyme Inhibition Mechanisms (e.g., BCAT1 Inhibition, Cholinesterase Inhibition)

Derivatives of spiro-alkane acetic acids have been identified as potent inhibitors of several enzyme classes. The mode of inhibition is highly dependent on the specific derivative and the target enzyme.

One notable example involves the development of aldose reductase inhibitors (ARIs). In these studies, a spiro hydroxy acetic acid moiety was used as a bioisosteric replacement for a hydantoin (B18101) ring. nih.gov This structural modification resulted in compounds with potent in vivo activity. The six-membered spiro hydroxy acetic acid anion array was found to be an effective bioisostere for a spiro hydantoin anion, demonstrating comparable potency and enantioselectivity in inhibiting aldose reductase. nih.gov

Furthermore, the broader class of spiro compounds, particularly spirooxindoles, has been recognized for its potential to inhibit acetylcholinesterase (AChE). nih.gov The mechanism of cholinesterase inhibitors often involves interaction with a serine residue within the enzyme's active site, which is part of a catalytic triad. nih.gov Carbamate derivatives, for instance, can form a carbamylated serine intermediate, leading to temporary or "pseudo-irreversible" inhibition of the enzyme. nih.gov While specific studies on BCAT1 inhibition by 2-spiro[2.5]octan-8-ylacetic acid derivatives are not prominent, the established activity of related spiro-compounds against other enzymes highlights the potential for this chemical class in enzyme-targeted drug discovery.

Spiro Derivative ClassTarget EnzymeMechanism of ActionKey Finding
Spiro Hydroxy Acetic AcidsAldose ReductaseBioisosteric replacement of a hydantoin anion. nih.govDemonstrated potent in vivo activity as aldose reductase inhibitors. nih.gov
SpirooxindolesAcetylcholinesterase (AChE)Interaction with the active site catalytic triad. nih.govnih.govRecognized as a class of AChE inhibitors. nih.gov

Receptor Binding and Modulation (e.g., Histamine-3 Receptor Antagonism, Nicotine Receptor Agonism)

Spiro-based structures have proven to be effective modulators of various receptors due to their conformationally restricted nature, which can lead to high selectivity and potency.

A significant finding in this area is the development of (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a spiro-octane derivative that acts as a potent and highly selective full agonist at the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govnarod.ru This compound is a conformationally restricted analogue of acetylcholine and shows high selectivity for the α7 subtype over the α4β2 subtype. nih.govnarod.ru Research indicates that the rigid spiro structure is critical for its high affinity, and even minor molecular changes can lead to a significant loss of binding to the α7 nicotinic receptor. nih.gov

Additionally, antagonism of the histamine (B1213489) H3 receptor is a known therapeutic strategy for various central nervous system and gastrointestinal disorders. nih.govmdpi.com While specific studies detailing the H3 receptor antagonism of this compound are limited, the general applicability of complex scaffolds to achieve receptor modulation suggests this as a potential area of investigation. H3 receptor antagonists can influence neurotransmitter release, highlighting the therapeutic potential of modulating this system. nih.gov

Spiro Compound ExampleTarget ReceptorMechanism of ActionSelectivity Profile
(-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one]α7 Nicotinic Acetylcholine Receptor (nAChR)Full Agonist. nih.govnarod.ruHighly selective for the α7 subtype over the α4β2 subtype. nih.govnarod.ru
General Heterocyclic CompoundsHistamine H3 ReceptorAntagonist. nih.govmdpi.comCan be designed to be peripheral or CNS-acting. mdpi.com

Ion Channel Interaction Modalities (e.g., Sodium Channel Blockade)

Voltage-gated ion channels are crucial for generating electrical signals in cells like neurons, and their modulation presents a key therapeutic target. Spiro compounds have been successfully designed to interact with these channels.

Specifically, a series of cyclopropyl-spiro-piperidines has been developed as effective blockers of voltage-gated sodium channels, particularly the Nav1.7 subtype. nih.gov The mechanism involves the physical blockade of the ion channel pore, which inhibits the rapid influx of sodium ions that causes cell depolarization. nih.govnih.gov This action effectively dampens the generation and propagation of action potentials. The selective blockade of the Nav1.7 channel, which is highly expressed in nerve cells associated with pain, has been pursued as a strategy for treating chronic and neuropathic pain. nih.gov

Spiro Derivative ClassTarget Ion ChannelMechanism of ActionTherapeutic Application
Cyclopropyl-spiro-piperidinesVoltage-Gated Sodium Channel Nav1.7Channel Blockade. nih.govTreatment of chronic and neuropathic pain. nih.gov

Investigation of Antimicrobial Action Mechanisms (e.g., Anti-E. coli Activity)

Certain spiro[2.5]octane derivatives have been noted for their general antimicrobial properties. The unique structural features of spiro compounds make them attractive scaffolds for developing new antimicrobial agents. For instance, spiro-indenoquinoxaline derivatives have demonstrated a spectrum of biological activities, including antimicrobial and antifungal properties. nih.gov However, detailed mechanistic studies elucidating the specific mode of action of this compound or its close derivatives against specific pathogens like E. coli are not extensively documented in the available literature.

Elucidation of Antiparasitic Effects (e.g., Plasmodium falciparum)

The search for novel antiparasitic agents has led to the exploration of diverse chemical structures, including spiro-heterocycles. Spirooxindoles, in particular, have been identified as a class of compounds possessing a wide range of pharmacological activities, including antimalarial effects. nih.gov The malaria parasite, Plasmodium falciparum, is a key target for such compounds. The rigid spirocyclic core is thought to contribute to effective binding with parasitic proteins. Despite this promising activity within the broader class of spiro compounds, specific studies detailing the mechanism of action of this compound against P. falciparum remain to be fully elucidated.

Cellular Pathway Modulation Studies

The ability of spiro compounds to modulate complex cellular signaling pathways stems from their defined three-dimensional structures, which facilitate specific interactions with molecular targets. Research into spiro oxindole (B195798) derivatives has shown their effects on cancer cell lines, including mouse colon cancer (CT26) and human liver cancer (HepG2) cells, indicating an interaction with cellular proliferation or survival pathways. rsc.org A powerful method for exploring these interactions is the use of diversity-oriented synthesis to create libraries of spiro compounds for high-throughput screening. In one such study, a library of over 3,000 spirooxindoles was used in a chemical genetic modifier screen. capes.gov.br This approach successfully identified compounds that enhanced the cellular effects of latrunculin B, an inhibitor of actin polymerization, demonstrating a clear modulation of a fundamental cellular pathway. capes.gov.br

Derivatization and Chemical Modification of 2 Spiro 2.5 Octan 8 Ylacetic Acid

Esterification and Amidation of the Acetic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, commonly through esterification and amidation, to alter properties like solubility, bioavailability, and metabolic stability. researchgate.net

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation in organic synthesis. medcraveonline.com This reaction is typically achieved by treating the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.comyoutube.commasterorganicchemistry.com The choice of alcohol can introduce a wide variety of functional groups, enabling fine-tuning of the molecule's properties. For instance, esterification with a lipophilic alcohol can increase a compound's ability to cross cell membranes.

Amidation: The formation of amides from the carboxylic acid moiety introduces a stable linkage that is less prone to hydrolysis than esters. cbspd.com This modification is critical in building larger molecular architectures, including peptide-based structures. Amidation is typically carried out by first activating the carboxylic acid, for example, by converting it to an acyl chloride or using coupling agents, followed by reaction with a primary or secondary amine. The resulting amide bond can introduce new hydrogen bonding capabilities, potentially enhancing interaction with biological targets.

Table 1: Examples of Ester and Amide Derivatives of Spiro[2.5]octane Carboxylic Acid Analogues (Note: This table is illustrative and based on general synthetic principles, as specific examples for the target molecule are not available in the literature.)

Derivative TypeReactantsGeneral Reaction ConditionsResulting Functional Group
Methyl EsterSpiro[2.5]octane-X-ylacetic acid, MethanolAcid catalyst (e.g., H₂SO₄), Heat-COOCH₃
Ethyl EsterSpiro[2.5]octane-X-ylacetic acid, Ethanol (B145695)Acid catalyst, Heat-COOCH₂CH₃
Benzyl EsterSpiro[2.5]octane-X-ylacetic acid, Benzyl alcoholAcid catalyst, Heat-COOCH₂Ph
Simple AmideSpiro[2.5]octane-X-ylacetic acid, AmmoniaActivation (e.g., SOCl₂), then NH₃-CONH₂
N-Substituted AmideSpiro[2.5]octane-X-ylacetic acid, Primary/Secondary AmineCoupling agent (e.g., DCC, HATU)-CONHR or -CONR₂

Functionalization of the Spiro[2.5]octane Scaffold

Modifying the carbocyclic spiro[2.5]octane core offers another avenue for creating structural diversity. These modifications can alter the shape and electronic properties of the scaffold itself.

Synthesis of Spiro-Fused Heterocyclic Analogues

A more advanced modification involves the synthesis of spiro-fused heterocyclic systems, where one of the carbocyclic rings is replaced by or fused to a heterocycle. This can dramatically alter the biological properties of the molecule.

One common strategy involves using a spiro[2.5]octane-dione as a starting material. google.comgoogleapis.com These diones can undergo condensation reactions with various binucleophilic reagents to form a wide range of heterocyclic systems. For example, reaction with a hydrazine (B178648) derivative can yield a spiro-fused pyrazole, while reaction with hydroxylamine (B1172632) could form a spiro-isoxazole. Such transformations are a powerful way to expand the chemical space around the spiro[2.5]octane core. nih.gov

Table 2: Potential Heterocyclic Systems from Spiro[2.5]octane-dione Precursors (Note: This table illustrates potential synthetic routes from a hypothetical dione (B5365651) precursor related to the target molecule.)

ReagentResulting HeterocycleClass of Heterocycle
Hydrazine (H₂N-NH₂)Spiro-fused PyrazoleFive-membered Diazole
PhenylhydrazineSpiro-fused N-PhenylpyrazoleFive-membered Diazole
Hydroxylamine (H₂N-OH)Spiro-fused IsoxazoleFive-membered Oxazole
Urea (H₂N-CO-NH₂)Spiro-fused Pyrimidine-dioneSix-membered Diazine
Thiourea (H₂N-CS-NH₂)Spiro-fused Thio-pyrimidineSix-membered Diazine

Development of Prodrug Strategies and Linker Chemistry

The carboxylic acid group of spiro[2.5]octane acetic acid is a key handle for the development of prodrugs. A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active form. cbspd.com For carboxylic acids, a common prodrug strategy is esterification to mask the polar carboxyl group, thereby enhancing lipophilicity and improving absorption across biological membranes. researchgate.netmdpi.com Once absorbed, endogenous esterase enzymes can hydrolyze the ester back to the active carboxylic acid. researchgate.net Spirapril, an approved antihypertensive drug, is an example of an ethyl ester prodrug of a spiro-compound that is converted to its active carboxylic acid form, spiraprilat, in the body. mdpi.com

The development of prodrugs can involve creating esters with varying degrees of steric hindrance or electronic properties to control the rate of hydrolysis. cbspd.com For example, more hindered esters are generally more stable and release the active drug more slowly.

Beyond prodrugs, the acetic acid moiety can also serve as a point of attachment for linkers in more complex molecular constructs, such as in the development of targeted drug delivery systems or proteolysis-targeting chimeras (PROTACs). The ability to form stable amide or ester bonds allows for the covalent attachment of the spiro[2.5]octane unit to other molecules of interest.

Lack of Publicly Available Research on the Emerging Applications of 2-Spiro[2.5]octan-8-ylacetic acid

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly accessible research detailing the applications of the chemical compound This compound in the areas outlined in the provided article structure. While information regarding the basic chemical properties of this compound is available from various commercial suppliers, in-depth studies on its utility as a synthetic intermediate, its application in chemical probe development, its potential in molecular recognition and biosensor design, or its contributions to chemical biology toolboxes could not be located.

The requested article framework necessitates detailed research findings for the following sections:

Conclusion and Future Research Directions

Summary of Current Research Landscape for 2-Spiro[2.5]octan-8-ylacetic Acid

Direct and specific research on this compound is exceptionally limited, with a noticeable absence of dedicated scholarly articles detailing its synthesis, characterization, or application. The current understanding must be inferred from the broader context of spirocyclic compounds and related spiro[2.5]octane derivatives.

The research landscape for spiro compounds, in general, is vibrant and expanding. These molecules are recognized for their unique three-dimensional structures, which introduce conformational rigidity and novel spatial arrangements of functional groups. google.commdpi.com This has made them attractive scaffolds in medicinal chemistry and materials science. google.comnih.gov The interest in spirocycles is driven by their potential to improve drug-like properties, including potency, selectivity, and metabolic stability, by occupying unique chemical space. nih.gov

Several synthetic methodologies have been developed for constructing spirocyclic frameworks, including enantioselective methods and organocatalysis, indicating a mature field of synthetic chemistry for this class of compounds. nih.govrsc.org Patents and synthetic procedures exist for related structures, such as spiro[2.5]octane-5,7-dione, which serves as an intermediate in the manufacture of pharmaceutically active ingredients. google.comgoogleapis.com Additionally, other isomers and derivatives like 2-{spiro[2.5]octan-6-yl}acetic acid and spiro[2.5]oct-5-en-6-yl boronic acid pinacol (B44631) ester are commercially available, suggesting that the underlying spiro[2.5]octane skeleton is synthetically accessible. sigmaaldrich.comchemicalbook.com However, this body of work does not extend to the specific 8-ylacetic acid isomer, leaving its properties and potential entirely speculative.

Identified Gaps and Opportunities for Further Investigation

The scarcity of data on this compound highlights significant gaps that are also prime opportunities for chemical and pharmacological research.

Fundamental Synthesis and Characterization: The most immediate gap is the lack of a reported, optimized synthesis for this compound. While methods for creating similar spirocycles exist, a dedicated study is needed to establish an efficient and scalable route to this specific isomer. nih.govrsc.org Following synthesis, its fundamental physicochemical properties (e.g., pKa, logP, solubility) and detailed structural characterization using modern spectroscopic techniques are completely unknown.

Biological Activity Screening: Spirocyclic motifs are increasingly incorporated into drug candidates to enhance interaction with biological targets. mdpi.comnih.gov A major opportunity lies in the systematic biological evaluation of this compound. Its rigid structure could be ideal for targeting protein-protein interactions or enzyme active sites. mdpi.com Screening this compound against a wide range of biological targets, including those relevant to cancer, infectious diseases, and metabolic disorders, is a critical next step. taylorandfrancis.com

Derivatization and Structure-Activity Relationship (SAR) Studies: The carboxylic acid moiety presents a convenient handle for creating a library of derivatives (e.g., amides, esters). This opens the door for systematic SAR studies once a biological activity is identified. nih.gov Exploring how modifications to the acetic acid chain or the spirocyclic core affect biological function is a significant area for future work.

Application in Materials Science: Spiro compounds are noted for their use in developing materials for organic optoelectronics due to their ability to form stable amorphous films and suppress intermolecular interactions. acs.org The potential of this compound or its derivatives in this field is completely unexplored.

Prospective Methodological Advancements and Interdisciplinary Approaches

Future research on this compound would benefit greatly from the integration of modern chemical technologies and interdisciplinary collaboration.

Computational Chemistry and In Silico Screening: Before embarking on extensive synthetic work, computational modeling can predict the compound's three-dimensional conformation, physicochemical properties, and potential for binding to known biological targets. spirochem.com Virtual screening of this compound against libraries of protein structures could prioritize experimental screening efforts and provide a rational basis for its investigation as an inhibitor or modulator. spirochem.comrsc.org

Advanced Synthetic and Catalytic Methods: The development of novel synthetic routes could be accelerated by employing modern catalytic systems, such as C-H activation or asymmetric catalysis, to afford high stereocontrol and efficiency. rsc.orgresearchgate.net These advanced methods could also facilitate the synthesis of a diverse range of derivatives for SAR studies.

High-Throughput Screening (HTS): An interdisciplinary approach combining synthetic chemistry with biology would be essential. Utilizing HTS technologies would allow for the rapid evaluation of this compound and its derivatives against hundreds or thousands of biological assays, efficiently identifying potential therapeutic applications.

Chemical Biology Approaches: Should a bioactive derivative be identified, probes could be developed from the this compound scaffold. These chemical tools would enable the identification of cellular targets and the elucidation of mechanisms of action, bridging the gap between medicinal chemistry and biology.

In essence, this compound is a blank slate. The path forward requires foundational synthetic and characterization work, followed by a broad, interdisciplinary effort to screen for function and application. The rich history of discovery in the broader class of spiro compounds suggests that such efforts for this specific molecule could yield significant scientific rewards.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 2-Spiro[2.5]octan-8-ylacetic acid?

  • Methodological Answer : The synthesis of spiro compounds like this compound typically involves cyclization or ring-closing reactions. For example, analogous spiro compounds (e.g., Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate) are synthesized using ethyl acetoacetate and a spiro precursor under basic conditions (e.g., sodium ethoxide) with controlled heating . Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and byproduct formation.
  • Catalyst : Strong bases (e.g., NaOEt) to deprotonate intermediates.
  • Purification : Distillation or recrystallization to achieve >95% purity .
    • Data Table :
ParameterOptimal RangeImpact on Yield
Reaction Temperature60–80°CMaximizes rate
Base Concentration1.2–1.5 equivReduces side reactions
Reaction Time6–12 hoursEnsures completion

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : A combination of NMR, IR, and mass spectrometry is critical:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify spiro junction protons (δ 1.5–2.5 ppm for bridgehead carbons) and acetic acid moiety (δ 3.7–4.2 ppm for CH2 groups) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1700–1750 cm<sup>-1</sup> .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]<sup>+</sup> for C10H14O2 requires m/z 184.1099) .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model steric and electronic effects at the spiro center. For example:

  • HOMO-LUMO Analysis : Predicts nucleophilic/electrophilic sites. The spiro structure’s rigidity may lower LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics (MD) Simulations : Assess stability in solvent environments (e.g., polar aprotic solvents like DMF improve solubility) .
    • Data Table :
Computational ParameterValue/OutcomeRelevance to Reactivity
HOMO Energy (eV)-6.8Electrophilic character
Solvent Dielectric Constant37.5 (DMF)Stabilizes transition states

Q. How can researchers resolve discrepancies in reported reaction yields for spiro compound derivatives?

  • Methodological Answer : Contradictions often arise from varying reaction scales or purification methods. Strategies include:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading vs. temperature) .
  • Statistical Validation : Apply ANOVA to compare yields across studies; significant differences (p < 0.05) indicate protocol inconsistencies .
  • Reproducibility Checks : Standardize inert atmosphere conditions (N2/Ar) to prevent oxidation of sensitive intermediates .

Q. What advanced techniques characterize the compound’s stability under varying pH and temperature?

  • Methodological Answer : Accelerated stability studies using:

  • HPLC-PDA : Monitor degradation products (e.g., hydrolyzed acetic acid moiety at pH < 3) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C suggests thermal stability) .
    • Data Table :
ConditionDegradation PathwayMitigation Strategy
pH < 3Hydrolysis of esterBuffered solutions
Temperature > 150°CRing-openingLower reaction temps

Research Design & Validation

Q. How to design a kinetic study for the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Rate Law Determination : Use pseudo-first-order conditions with excess nucleophile (e.g., NaN3). Monitor product formation via GC-MS at timed intervals .
  • Activation Energy Calculation : Apply the Arrhenius equation using rate constants at 3+ temperatures .

Q. What validation protocols ensure reproducibility in spiro compound synthesis?

  • Methodological Answer :

  • Interlaboratory Comparisons : Share standardized protocols (e.g., ICH Q2 guidelines) for purity assays .
  • Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) to confirm structural assignments .

Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for spiro derivatives?

  • Methodological Answer : Variations in assay conditions (e.g., cell lines, incubation times) may explain discrepancies. For example:

  • Cytotoxicity Assays : Use MTT tests with triplicate samples and positive controls (e.g., doxorubicin) to normalize results .
  • Metabolic Stability : Test in liver microsomes from multiple species (e.g., human vs. murine) to account for interspecies differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.